(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine
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Overview
Description
(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a chiral amine compound featuring a bromine-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of (S)-1-(4-Bromothiophen-2-yl)ethan-1-ol: The brominated thiophene undergoes a Grignard reaction with (S)-1-chloro-2-propanol to form (S)-1-(4-Bromothiophen-2-yl)ethan-1-ol.
Amination: The alcohol is then converted to the amine via a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine substituent can be reduced to hydrogen, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or organolithium compounds.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine substituent and the chiral amine group play crucial roles in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromothiophen-2-yl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
1-(4-Bromothiophen-2-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(4-Chlorothiophen-2-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of bromine.
Uniqueness
(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine is unique due to its specific chiral configuration and bromine substituent, which confer distinct chemical and biological properties. Its enantioselectivity and reactivity make it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1S)-1-(4-bromothiophen-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVSYXUKBUXMHZ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CS1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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